molecular formula C17H10Cl2FNO3S2 B3628554 (5E)-3-(3-chloro-4-fluorophenyl)-5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

(5E)-3-(3-chloro-4-fluorophenyl)-5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B3628554
M. Wt: 430.3 g/mol
InChI Key: HOEHTUVWUFWSIG-MKMNVTDBSA-N
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Description

The compound “(5E)-3-(3-chloro-4-fluorophenyl)-5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one” is a synthetic organic molecule that belongs to the thiazolidinone class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolidinone derivatives typically involves the reaction of a thioamide with an α-halo ketone or aldehyde. For this specific compound, the synthesis might involve:

    Starting Materials: 3-chloro-4-fluoroaniline, 3-chloro-4-hydroxy-5-methoxybenzaldehyde, and a thioamide.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol.

    Procedure: The starting materials are mixed and heated under reflux conditions to facilitate the formation of the thiazolidinone ring.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups.

    Reduction: Reduction reactions might target the thiazolidinone ring or the aromatic rings.

    Substitution: Halogen atoms (chlorine and fluorine) on the aromatic rings can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce new functional groups into the aromatic rings.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology

Thiazolidinone derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties. This compound might be investigated for similar biological activities.

Medicine

Industry

In the industrial sector, such compounds can be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action for thiazolidinone derivatives often involves interaction with specific enzymes or receptors in biological systems. This compound might inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-3-(3-chloro-4-fluorophenyl)-5-(3-chloro-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
  • (5E)-3-(3-chloro-4-fluorophenyl)-5-(3-chloro-4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

The presence of both chloro and fluoro substituents on the aromatic rings, along with the hydroxy and methoxy groups, might confer unique biological activities and chemical reactivity compared to other thiazolidinone derivatives.

Properties

IUPAC Name

(5E)-3-(3-chloro-4-fluorophenyl)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl2FNO3S2/c1-24-13-5-8(4-11(19)15(13)22)6-14-16(23)21(17(25)26-14)9-2-3-12(20)10(18)7-9/h2-7,22H,1H3/b14-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOEHTUVWUFWSIG-MKMNVTDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=C(C=C3)F)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC(=C(C=C3)F)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl2FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-3-(3-chloro-4-fluorophenyl)-5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
(5E)-3-(3-chloro-4-fluorophenyl)-5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 3
(5E)-3-(3-chloro-4-fluorophenyl)-5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 4
Reactant of Route 4
(5E)-3-(3-chloro-4-fluorophenyl)-5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 5
Reactant of Route 5
(5E)-3-(3-chloro-4-fluorophenyl)-5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 6
Reactant of Route 6
(5E)-3-(3-chloro-4-fluorophenyl)-5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

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